4-tert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride
Overview
Description
4-tert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride, commonly known as Bupivacaine, is a local anesthetic drug that is widely used in medical procedures, including surgery and pain management. It is a member of the amide class of local anesthetics and is known for its long-lasting effects, making it a popular choice for post-operative pain management.
Scientific Research Applications
Polymer Science and Material Chemistry : Research includes the synthesis and properties of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives, highlighting the importance of chemical synthesis in developing new materials with specific thermal and mechanical properties (Hsiao, Yang, & Chen, 2000).
Environmental Chemistry and Toxicology : Studies assess the genotoxic effects of various chemicals, including methyl-tert-butyl ether and benzene, on human lymphocytes, contributing to our understanding of environmental pollutants' impact on human health (Chen et al., 2008).
Organic Synthesis and Chemical Properties : Research into the synthesis of novel fluorescent dyes and the understanding of their properties, such as fluorescence quenching and piezochromic behavior, is a vital area of chemical science that explores the interaction between structure and function in molecular design (Gawinecki et al., 1993).
properties
IUPAC Name |
4-tert-butyl-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-17(2,3)15-8-6-14(7-9-15)16(20)18-10-13-19-11-4-5-12-19;/h6-9H,4-5,10-13H2,1-3H3,(H,18,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOXPJJFEJEVDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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